Ortho-Fluorination Confers Kinetic Binding Advantages in Human Carbonic Anhydrase II
The ortho-fluorination pattern present in 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 923243-98-5) confers quantifiable kinetic binding advantages compared to alternative fluorination patterns. A systematic study of fluorinated benzenesulfonamide binding to human Carbonic Anhydrase II (hCA II) demonstrated that fluorination of the benzenesulfonamide core is especially advantageous in one specific position with respect to the kinetic signatures of binding [1]. The study further established that a higher degree of fluorination does not necessarily provide for a higher affinity or more favorable kinetic binding profiles, indicating that the mono-fluorinated ortho-substituted scaffold of the target compound represents a kinetically optimized binding configuration distinct from di- or tri-fluorinated analogs [1]. The benzenesulfonamide core bound to hCA II with a refined crystal structure resolution of 1.01 Å, providing atomic-level detail of the binding interactions [2].
| Evidence Dimension | Kinetic binding advantage of ortho-fluorination vs. alternative fluorination patterns |
|---|---|
| Target Compound Data | Ortho-fluorinated benzenesulfonamide scaffold (structural motif present in CAS 923243-98-5) |
| Comparator Or Baseline | Benzenesulfonamides with alternative fluorination patterns (meta-, para-, or multi-fluorinated) |
| Quantified Difference | Fluorination at the ortho position demonstrated especially advantageous kinetic binding signatures compared to alternative substitution positions; multi-fluorination did not correlate with higher affinity or improved kinetics |
| Conditions | Human Carbonic Anhydrase II enzyme assay with kinITC thermodynamic and kinetic analysis; X-ray crystallography at 1.01 Å resolution (PDB: 6rit) |
Why This Matters
Procurement decisions for hCA-related research should prioritize ortho-fluorinated scaffolds over multi-fluorinated analogs based on demonstrated kinetic binding advantages.
- [1] Glockner S, Ngo K, Wagner B, Heine A, Klebe G. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Biomolecules. 2020;10(4):509. doi:10.3390/biom10040509. PMID: 32230853. View Source
- [2] RCSB PDB. 6RIT: Human Carbonic Anhydrase II in complex with 2-Fluorobenzenesulfonamide. doi:10.2210/pdb6rit/pdb. View Source
